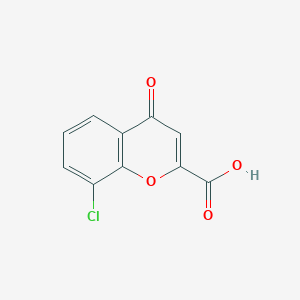

2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

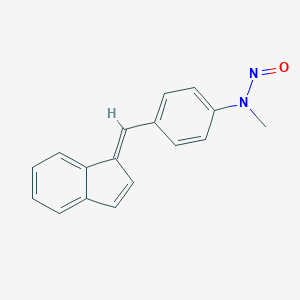

2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone, commonly known as CHP or Ketamine, is a widely used dissociative anesthetic drug. It was first synthesized in 1962 by Calvin L. Stevens, an American chemist. Since then, it has been used for various medical and research purposes due to its unique properties.

Mécanisme D'action

CHP works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is responsible for the transmission of pain signals in the brain. This results in a dissociative state, where the individual experiences a sense of detachment from their surroundings and a loss of sensory perception.

Effets Biochimiques Et Physiologiques

CHP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to increase the levels of glutamate, an important neurotransmitter involved in learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using CHP in lab experiments is its ability to induce a dissociative state, which can be useful in studying the effects of sensory deprivation on the brain. However, CHP can also be difficult to work with due to its rapid onset and short duration of action.

Orientations Futures

There are several potential future directions for research involving CHP. One area of interest is its potential use in treating post-traumatic stress disorder (PTSD). Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to better understand the long-term effects of CHP use and to develop safer and more effective treatment protocols.

In conclusion, CHP is a unique and powerful drug with a variety of potential medical and research applications. While there are still many questions to be answered about its mechanisms of action and long-term effects, the promising results seen in early studies suggest that it may be a valuable tool in the treatment of various psychiatric disorders.

Méthodes De Synthèse

The synthesis of CHP involves the condensation of 4-chlorobenzophenone with beta-nitropropane in the presence of a reducing agent such as iron powder. The resulting product is then reacted with pyrrolidine and sodium ethoxide to form CHP.

Applications De Recherche Scientifique

CHP has been extensively studied for its potential use in treating depression, anxiety, and chronic pain. It has also been used in research to better understand the mechanisms of addiction and drug abuse. CHP has shown promising results in treating treatment-resistant depression and suicidal ideation.

Propriétés

Numéro CAS |

15272-64-7 |

|---|---|

Nom du produit |

2-Phenyl-3-(4-chlorophenyl)-4'-(beta-pyrrolidinoethoxy)acrylophenone |

Formule moléculaire |

C27H26ClNO2 |

Poids moléculaire |

432 g/mol |

Nom IUPAC |

(E)-1-(4-chlorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |

InChI |

InChI=1S/C27H26ClNO2/c28-24-12-10-23(11-13-24)27(30)26(22-6-2-1-3-7-22)20-21-8-14-25(15-9-21)31-19-18-29-16-4-5-17-29/h1-3,6-15,20H,4-5,16-19H2/b26-20+ |

Clé InChI |

HPRZSMVKWDADRP-LHLOQNFPSA-N |

SMILES isomérique |

C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=C(C=C4)Cl |

SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

SMILES canonique |

C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)

![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)